(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole
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Overview
Description
(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole is a chiral compound featuring a benzo[d]oxazole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzo[d]oxazole intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-performance liquid chromatography (HPLC) for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]oxazole ring, potentially leading to the formation of dihydrobenzo[d]oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrobenzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used as a ligand in the study of biological receptors, particularly those involving nitrogen-containing heterocycles. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzo[d]oxazole ring can interact with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole: The enantiomer of the compound , which may have different biological activities.
2-(1-Methylpyrrolidin-3-yl)benzoxazole: The racemic mixture, which contains both (S)- and ®-enantiomers.
2-(Pyrrolidin-3-yl)benzo[d]oxazole: A similar compound lacking the methyl group on the pyrrolidine ring.
Uniqueness
(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This specificity can be crucial in applications where enantiomeric purity is essential, such as in drug development.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(3S)-1-methylpyrrolidin-3-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-9(8-14)12-13-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3/t9-/m0/s1 |
InChI Key |
HNGIJUZVDGTUID-VIFPVBQESA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CN1CCC(C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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